Boldenone Acetate

Description

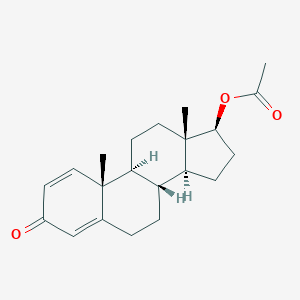

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCDGGNHYODURF-PXQJOHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946450 | |

| Record name | Boldenone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-59-9 | |

| Record name | 17β-Acetoxyandrosta-1,4-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17beta-Acetoxy-delta-(1,5)-androstadien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boldenone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17β).-hydroxyandrosta-1,4-dien-3-one acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOLDENONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T5IZ3HS3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation Pathways of Boldenone Acetate

Phase I Metabolic Reactions

Phase I metabolism of boldenone (B1667361) is characterized by several key enzymatic processes, including hydroxylation, reduction, oxidation, and stereoisomer formation. rsc.org These reactions result in a variety of metabolites, some of which are used as markers for boldenone administration.

Hydroxylation is a primary route of Phase I metabolism for boldenone, where hydroxyl groups are added to the steroid structure. icar.org.inresearchgate.net This process increases the polarity of the molecule.

6β-hydroxylation : Studies have identified 6β-hydroxy-boldenone as a metabolite. researchgate.net This reaction is catalyzed by cytochrome P450 enzymes and is a common metabolic pathway for steroids with a 3-one, 4-ene structure. researchgate.netdshs-koeln.de The formation of 6β-hydroxy-17β-boldenone has been observed in in vitro studies using liver microsomes. researchgate.net

16-hydroxylated metabolites : The formation of 16-hydroxylated metabolites has also been reported, particularly in horses. rsc.org Research has suggested that the urinary excretion profile of 16α-hydroxy-17β-boldenone could be studied as a potential marker for boldenone treatment. researchgate.net

A significant metabolic pathway for boldenone involves the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus. rsc.org This reaction leads to the formation of 5β-reduced metabolites. rsc.org The primary metabolite formed through this pathway is 5β-androst-1-en-17β-ol-3-one (B1164880). rsc.orgunimi.it This reduction eliminates the conjugated diene system, which alters the biological activity and stability of the molecule. benchchem.com

The oxidation of the 17β-hydroxyl group to a ketone is another key Phase I metabolic reaction. rsc.org This biotransformation converts boldenone into its corresponding 17-keto metabolite, androst-1,4-diene-3,17-dione (ADD). icar.org.in This metabolite is also recognized as a precursor to boldenone, indicating that the conversion is a reversible process. icar.org.inugent.be

The metabolism of boldenone can lead to the formation of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.

17α-Boldenone (Epiboldenone) : A major metabolic pathway for boldenone is the epimerization of the 17β-hydroxyl group to a 17α-hydroxyl group, resulting in the formation of 17α-boldenone, also known as epiboldenone. rsc.orgunimi.it This metabolite is particularly prominent in the urine of horses and cattle following boldenone administration. rsc.orgugent.be The detection of 17α-boldenone is often used as a key indicator of boldenone use. unimi.it

Phase II Metabolic Reactions

Following Phase I modifications, boldenone and its metabolites undergo Phase II conjugation reactions to further increase their water solubility and facilitate their excretion from the body. rsc.org

Glucuronidation is a major Phase II metabolic pathway for boldenone and its metabolites. unimi.itnih.gov In this reaction, glucuronic acid is attached to the hydroxyl groups of the steroid, forming glucuronide conjugates. unimi.it Both 17β-boldenone and its stereoisomer, 17α-boldenone, have been found to be excreted as glucuronide conjugates in urine. unimi.itresearchgate.net The analysis of these glucuronide-conjugated metabolites is a common method for detecting boldenone administration. rsc.org

Sulfation Conjugates

Sulfation represents a significant Phase II metabolic pathway for boldenone and other anabolic androgenic steroids (AAS). fu-berlin.de This process, catalyzed by sulfotransferase (SULT) enzymes, plays a crucial role in the metabolism of various steroids. fu-berlin.de While glucuronidation is often considered the predominant pathway for AAS metabolism, sulfonation is particularly important for certain steroids. fu-berlin.de

In the context of boldenone, sulfation is a common reported metabolic pathway. rsc.org Research has specifically identified intact sulfate (B86663) conjugates of boldenone in equine models. In 2002, the first evidence for endogenous intact boldenone sulfate in the urine of foals was presented. rsc.org Subsequent studies reported a method for detecting intact sulfate conjugates of both boldenone and nandrolone (B1676933) in the urine of male horses. rsc.org Following intramuscular administration of boldenone undecylenate to horses, boldenone sulfate was identified as the major Phase II metabolite. nih.gov The detection of these sulfo-conjugates is of high importance in analytical testing. fu-berlin.de

Novel Conjugates (e.g., Cysteine and N-acetylcysteine conjugates of Boldione)

Recent research has uncovered a novel metabolic pathway for boldenone's precursor, boldione, involving conjugation with cysteine and N-acetylcysteine (NAC). rsc.org This discovery has expanded the understanding of steroid biotransformation beyond the more common glucuronide and sulfate conjugations. rsc.org

In one study, a total of 24 distinct cysteine and NAC conjugates of boldione were detected in urine, with nine of these metabolites being confirmed through chemical synthesis. rsc.org The identification of these previously unreported Phase II metabolites was facilitated by advanced analytical techniques, including precursor ion scanning and neutral loss methods. rsc.org These novel conjugates have been proposed as long-term biomarkers for detecting the misuse of boldione, as they extend the window of detection long after administration. rsc.org

Comparative Metabolism Across Animal Species and Models

The metabolism of boldenone exhibits considerable variation across different species, leading to distinct metabolite profiles. researchgate.net Research has focused primarily on species like cattle and horses, but also includes studies on rodents and alternative invertebrate models to understand these complex pathways. rsc.orgresearchgate.net

Species-Specific Metabolite Profiles (e.g., Bovine, Equine, Rodent, Invertebrate Models)

The primary metabolites of boldenone differ significantly depending on the animal species being studied. rsc.org In cattle and horses, 17α-boldenone is considered the main metabolite found in urine, whereas in humans, the primary metabolites are different. rsc.org

Bovine: In cattle, 17α-boldenone is a prominent metabolite, often detected in fecal matter. ugent.bedss.go.th Fecal samples may also contain a range of other related substances, including high levels of androst-1,4-diene-3,17-dione (ADD) and 5β-androst-1-en-3,17-dione (5β-AED). ugent.bedss.go.th

Equine: For horses, 17α-boldenone is the primary urinary metabolite. rsc.org Additionally, 16-hydroxylated metabolites have been identified in horses, a finding not reported in human studies. rsc.org As noted previously, boldenone sulfate is a major Phase II metabolite in this species. rsc.orgnih.gov

Human: The main metabolites reported in human urine include 5β-androst-1-en-17β-ol-3-one, 5β-androst-1-en-3α-ol-17-one, and 5β-androst-1-en-3α,17β-diol. rsc.org

Invertebrate Models: To explore the enzymatic pathways of boldenone formation, alternative invertebrate models such as the crustacean Neomysis integer and the dipteran Lucilia sericata have been used. researchgate.netnih.gov In these models, when exposed to beta-testosterone, the main metabolite produced was androstenedione (B190577) (AED), with beta-boldenone also being frequently detected. researchgate.netnih.gov These findings align with metabolic reactions known to occur in vertebrates and demonstrate the utility of these models for studying steroid biotransformation. researchgate.net

Table 1: Species-Specific Metabolites of Boldenone

| Species | Primary/Key Metabolites | Matrix | Reference |

|---|---|---|---|

| Bovine | 17α-Boldenone, 5β-androst-1-en-3,17-dione (5β-AED), Androst-1,4-diene-3,17-dione (ADD) | Feces, Urine | ugent.bedss.go.th |

| Equine | 17α-Boldenone, Boldenone Sulfate, 16-hydroxylated metabolites | Urine | rsc.orgnih.gov |

| Human | 5β-androst-1-en-17β-ol-3-one, 5β-androst-1-en-3α-ol-17-one, 5β-androst-1-en-3α,17β-diol | Urine | rsc.org |

| Invertebrate Models (e.g., N. integer, L. sericata) | Androstenedione (AED), beta-Boldenone (from beta-Testosterone) | In vivo model | researchgate.netnih.gov |

Factors Influencing Metabolic Rates and Pathways (e.g., Administration Route in experimental models)

The route of administration is a critical factor that influences the pharmacokinetics and metabolic pathways of boldenone. rsc.org Studies in calves have demonstrated that different administration routes significantly affect the absorption, metabolism, and excretion of boldenone and its metabolites. rsc.org

In one comparative study, various forms of boldenone or its precursor, androst-1,4-diene-3,17-dione (ADD), were administered to calves either orally or via intramuscular (IM) injection. rsc.org After oral administration, all forms were absorbed very rapidly, and 17α-boldenone was the major metabolite found in urine. rsc.org The route also influenced the relative ratio of excreted compounds. For instance, after the oral administration of ADD alone, urinary levels of 17β-boldenone were higher than those of ADD. rsc.org In contrast, following the oral administration of boldenone esters, the levels of ADD were found to be greater than or equal to those of 17β-boldenone. rsc.org These findings highlight how the method of introduction into the biological system can alter the resulting metabolite profile. rsc.org

Table 2: Influence of Administration Route on Boldenone Metabolism in Calves

| Administration Route | Observation | Reference |

|---|---|---|

| Oral (Boldenone, Boldenone Esters, or ADD) | Very rapid absorption. 17α-Boldenone is the major urinary metabolite. | rsc.org |

| Oral (ADD alone) | Urinary levels of 17β-Boldenone were higher than ADD levels. | rsc.org |

| Oral (Boldenone Esters) | Urinary levels of ADD were greater than or equal to 17β-Boldenone levels. | rsc.org |

| Intramuscular (Boldenone Undecylenate) | Used as a comparison method in studies evaluating metabolic pathways. | rsc.org |

Endogenous Formation and Microbial Activity in Biological Matrices

The detection of boldenone is complicated by its potential for endogenous formation, which can occur through microbial activity in the gastrointestinal tract or in biological samples after collection. rsc.orgnih.gov This phenomenon has been investigated in several species, including humans, cattle, and horses. nih.govwada-ama.orgtandfonline.com

Formation in Gastrointestinal Tract and Feces

Microbial populations in the digestive tract can play a significant role in the formation of boldenone and its precursors. rsc.orgnih.gov Feces, in particular, have a high level of microbial activity capable of biotransformation. nih.govresearchgate.net

In Equines: Studies have demonstrated that microbial activity in equine feces can lead to the formation of boldenone and boldione from precursors like testosterone (B1683101) and androstenedione. nih.govresearchgate.net This Δ1-dehydrogenase activity is a key step in the formation process. nih.gov

In Bovines: Research in veal calves has shown that de novo synthesis of 17α-boldenone, ADD, and other steroids occurs naturally in bovine feces after deposition. tandfonline.comresearchgate.net The concentrations of these compounds were observed to increase significantly in feces that were left to dry, a change attributed almost certainly to microbial activity. tandfonline.com

In Human Models: The mechanism of "endogenous boldenone" formation has also been explored using human intestinal models. wada-ama.orgdshs-koeln.de It is proposed that certain microbes in the human digestive tract can convert testosterone or androst-4-ene-3,17-dione (AED) into the boldenone precursor, ADD. dshs-koeln.de This conversion, however, appears to depend on specific conditions. Under typical anaerobic conditions of the large intestine, detectable ADD formation was not observed. wada-ama.org However, under highly reductive conditions, fecal bacteria from all human subjects in the study produced large quantities of ADD. wada-ama.org This suggests that the formation of endogenous boldenone might occur in parts of the upper digestive tract where conditions are different, or under abnormal intestinal conditions like diarrhea or after antibiotic treatment. wada-ama.org

Role of Intestinal Bacteria and Feed-Borne Fungi

The presence of boldenone in untreated animals has led to extensive research into its potential endogenous origins, with significant focus on the metabolic activities of microorganisms within the gastrointestinal tract and in animal feed. Evidence suggests that both intestinal bacteria and various fungi found in feed can perform biotransformation of steroids, leading to the formation of boldenone and its related compounds. nih.govresearchgate.net

Intestinal micro-organisms, particularly anaerobic bacteria, possess the metabolic machinery to act on various steroid substrates. researchgate.net The gut can be considered an "endocrine" active site due to the extensive metabolic activities of its microbial inhabitants on compounds like sterols, bile acids, and steroid hormones. researchgate.net It has been proposed that the anaerobic conditions within the gut facilitate the production of β-boldenone from steroidal precursors. tandfonline.com Studies have demonstrated that gut bacteria can metabolize both natural and synthetic steroid hormones. nih.gov For instance, some gut microbes can reduce the Δ4-bond in steroid hormones, a key structural feature, generating various steroid derivatives. nih.gov The presence of boldenone in the feces of untreated calves, and its increased concentration in dried feces, points towards de novo synthesis by fecal microorganisms after excretion. researchgate.nettandfonline.com This neoformation in feces can lead to contamination of urine samples, complicating residue analysis. tandfonline.comnih.gov

Feed-borne fungi have also been identified as significant contributors to the formation of boldenone. nih.gov Research has shown that fungi present in animal feed, such as those grown on corn, can convert phytosterols (B1254722) (plant-based sterols) into various steroids, including boldenone. nih.govscience.gov This metabolic pathway is considered of particular importance in explaining the endogenous presence of boldenone in cattle. nih.govresearchgate.net In vitro experiments have successfully demonstrated the conversion of testosterone and even phytosterols into boldenone by feed-borne fungi. nih.gov Specific microbial species, such as Pseudomonas aeruginosa, have been isolated and shown to be capable of single-step biotransformation of phytosterols from sources like corn oil directly into boldenone. core.ac.uk Other fungal genera, including Fusarium, Mucor, Cephalosporium, and Aspergillus, have also been reported to produce boldenone through the 1-dehydrogenation of testosterone or the 17-carbonyl reduction of androst-1,4-diene-3,17-dione. core.ac.uk

The table below summarizes key research findings on the microbial formation of boldenone.

| Microorganism Type | Substrate(s) | Resulting Compound(s) | Key Findings | Source(s) |

| Intestinal Bacteria | Endogenous Steroids, Steroid Precursors | Boldenone (α and β epimers), Androstadienedione (ADD) | De novo synthesis occurs in feces, with concentrations increasing as feces dry. This can lead to urine sample contamination. | researchgate.nettandfonline.comnih.gov |

| Feed-Borne Fungi | Phytosterols (e.g., from corn), Testosterone | Boldenone, Androstenedione (AED) | Fungi in animal feed can convert plant sterols and other steroids into boldenone, representing a significant pathway for its presence in livestock. | nih.govscience.govresearchgate.net |

| Pseudomonas aeruginosa | Corn Oil Phytosterols | Boldenone | Capable of single-step biotransformation of phytosterols into boldenone. | core.ac.uk |

| Fusarium lini, Mucor racemosus, Cephalosporium aphidicola | Testosterone, Androst-1,4-dien-3,17-dione | Boldenone | These fungi perform 1-dehydrogenation or 17-carbonyl reduction to produce boldenone. | core.ac.uk |

Conceptual Framework for Differentiation from Exogenous Administration

Distinguishing between boldenone that is naturally present (endogenous) and that which results from illegal administration (exogenous) is a critical challenge in anti-doping and food safety analysis. rsc.org Several conceptual and analytical frameworks have been developed to address this issue, primarily relying on advanced analytical techniques and the identification of specific metabolic fingerprints. rsc.orgresearchgate.net

The gold standard for differentiating between endogenous and exogenous steroids is Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) . rsc.orgbenchchem.com This powerful technique measures the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) isotopes (δ¹³C value) in the detected steroid. benchchem.com Synthetic steroids, typically manufactured from plant-based precursors like soy or yam, have a different δ¹³C signature compared to steroids produced endogenously by an animal. benchchem.com Therefore, GC/C/IRMS can unequivocally confirm the origin of the compound, and its use is required to confirm exogenous sources in doping control when concentrations are low. researchgate.netkcl.ac.uk

Another key strategy involves the analysis of metabolite profiles and ratios . The administration of exogenous boldenone esters leads to a specific pattern of metabolites in urine. nih.gov For example, the presence of certain minor metabolites, such as 6β-hydroxy-17α-boldenone, may be indicative of exogenous administration, as this metabolite was not found in cases where boldenone was of endogenous origin from fecal contamination. nih.gov Conversely, the absence of such specific metabolites can suggest an endogenous source. nih.gov The ratio between different forms of boldenone (e.g., conjugated vs. unconjugated) has also been explored as a potential discriminator. researchgate.net

The identification of biomarkers for microbial activity offers a promising approach. kcl.ac.uknih.gov Since intestinal or environmental microbes can produce boldenone, they may also produce other unique compounds simultaneously. kcl.ac.uk Research has identified Δ1-progesterone as a potential biomarker for microbial activity. kcl.ac.uknih.gov Its detection alongside boldenone in a urine sample would suggest that the boldenone may have arisen from microbial transformation rather than administration, as progesterone (B1679170) is not a likely substrate for the enzyme that forms boldenone in mammalian tissues. kcl.ac.uk Studies in horses proposed that if boldenone is found above a certain level, the sample should then be tested for Δ1-progesterone and 20(S)-hydroxy-Δ1-progesterone; the presence of these compounds above set thresholds would indicate ex vivo transformation or consumption of altered feed. nih.gov

The table below outlines the primary methods used to differentiate the origin of boldenone.

| Differentiation Method | Principle | Application & Findings | Source(s) |

| Gas Chromatography/Carbon Isotope Ratio Mass Spectrometry (GC/C/IRMS) | Measures the carbon isotope ratio (δ¹³C) of the steroid. Synthetic boldenone has a different isotopic signature than endogenous boldenone. | Considered the definitive confirmatory method ("gold standard") to distinguish between synthetic and naturally produced steroids in doping control. | rsc.orgresearchgate.netbenchchem.comkcl.ac.uk |

| Metabolite Profile Analysis | Identifies the presence or absence of specific metabolites that are unique to either exogenous administration or endogenous pathways. | The absence of the metabolite 6β-hydroxy-17α/β-boldenone was used to indicate an endogenous origin for α-boldenone-conjugates in cattle. | nih.gov |

| Biomarker Identification | Detects specific compounds produced concurrently with boldenone by microbial action, but not typically during mammalian metabolism. | Δ1-progesterone has been identified as a potential biomarker. Its presence suggests microbial formation of boldenone, either in the gut or ex vivo in the urine sample. | kcl.ac.uknih.gov |

| Conjugation State Analysis | Compares the ratios of free (unconjugated) and conjugated (e.g., glucuronide, sulphate) forms of boldenone and its metabolites. | The presence of unconjugated β-boldenone and α-boldenone conjugates are not definitive indicators of illegal administration. | nih.gov |

Advanced Analytical Methodologies for Boldenone Acetate Detection and Characterization

Sample Preparation and Extraction Techniques

Effective sample preparation is paramount for isolating boldenone (B1667361) and its metabolites from complex biological matrices like urine, blood, and tissues. This step removes interfering substances that could compromise the accuracy of subsequent analyses. The choice of technique depends on the nature of the sample, the target analyte's concentration, and its chemical form (free or conjugated).

Solid-Phase Extraction (SPE) is a predominant technique for the cleanup and concentration of boldenone from biological samples. nih.gov It is favored for its efficiency, selectivity, and potential for automation. The process involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest.

The selection of the SPE sorbent is crucial. For boldenone analysis, cartridges such as C18-bonded silica (B1680970) and Hydrophilic-Lipophilic Balance (HLB) polymers are commonly employed. rsc.org C18 is a nonpolar, reversed-phase sorbent effective at retaining nonpolar compounds like steroids from a polar matrix. HLB cartridges offer a broader selectivity, capable of retaining both polar and non-polar compounds. rsc.org

The typical SPE procedure for boldenone extraction from an aqueous sample like urine includes:

Conditioning: The sorbent is prepared by passing a solvent, often methanol (B129727), followed by water or a buffer to ensure optimal analyte retention. researchgate.net

Loading: The pre-treated sample (e.g., pH-adjusted urine) is passed through the cartridge. Analytes adsorb to the sorbent. rsc.org

Washing: The cartridge is washed with a solvent (e.g., a water/methanol mixture) to remove matrix interferences without eluting the target analytes. researchgate.net

Elution: A strong organic solvent, such as methanol, acetonitrile (B52724), or ethyl acetate (B1210297), is used to desorb the analytes from the sorbent into a collection tube. rsc.orgresearchgate.net

The resulting eluate is typically evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for instrumental analysis, thereby concentrating the analyte. rsc.org

Table 1: Common Solid-Phase Extraction (SPE) Parameters for Boldenone Analysis

| Parameter | Description | Example | Source(s) |

|---|---|---|---|

| Sorbent Type | The solid material in the cartridge that retains the analyte. | C18, Hydrophilic-Lipophilic Balance (HLB), Styrene-Divinylbenzene (SDVB) | rsc.orgresearchgate.net |

| Conditioning Solvent | Prepares the sorbent for sample loading. | Methanol, followed by water. | researchgate.net |

| Sample pH | Adjusted to optimize the retention of the target analyte. | pH 7 for water samples, pH 9.5 for certain aqueous solutions. | rsc.orgresearchgate.net |

| Wash Solvent | Removes interferences without eluting the analyte. | 10/90 methanol/water mixture. | researchgate.net |

| Elution Solvent | Desorbs the analyte from the sorbent. | Ethyl acetate, Methanol, Acetonitrile. | rsc.orgresearchgate.net |

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for isolating steroids from aqueous solutions. rsc.org It operates on the principle of differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

For the extraction of boldenone and its metabolites, water-immiscible organic solvents like ethyl acetate or diethyl ether are frequently used. researchgate.netnih.gov The procedure generally involves:

Mixing the biological sample (e.g., urine) with the extraction solvent in a separatory funnel.

Vigorous shaking to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Allowing the two phases to separate.

Collecting the organic layer, which now contains the analyte.

This process may be repeated to maximize recovery. arborassays.com While simple and effective, LLE can be labor-intensive and may result in less clean extracts compared to SPE. researchgate.net In some protocols, LLE is used as a secondary clean-up step after an initial extraction. kcl.ac.uk

Table 2: Typical Liquid-Liquid Extraction (LLE) Solvents for Boldenone

| Extraction Solvent | Typical Sample Matrix | Notes | Source(s) |

|---|---|---|---|

| Ethyl Acetate | Urine, Plasma | Commonly used for both free and deconjugated metabolites. | researchgate.netnih.gov |

| Diethyl Ether | Urine | Used to elute deconjugated glucuronide fractions from SPE columns. | kcl.ac.uk |

| Pentane | Urine | Often used as a secondary clean-up step to remove nonpolar interferences. | kcl.ac.uk |

In the body, steroids like boldenone are often metabolized into more water-soluble forms to facilitate excretion. This is achieved by conjugation with molecules such as glucuronic acid or sulfate (B86663). rsc.org These conjugated metabolites are not readily analyzable by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and must first be cleaved to release the free steroid.

Enzymatic hydrolysis is the preferred method for this deconjugation step. researchgate.net The process uses specific enzymes to break the conjugate bond under controlled conditions.

β-glucuronidase: This enzyme is used to hydrolyze glucuronide conjugates. Preparations from Escherichia coli or Helix pomatia are common. nih.govnih.gov

Arylsulfatase: This enzyme is used to cleave sulfate conjugates. It is often found in enzyme preparations from sources like Helix pomatia and abalone entrails. nih.gov

The efficiency of the hydrolysis is dependent on several factors, including pH, temperature, incubation time, and enzyme concentration. rsc.orgnih.gov For example, optimal conditions for hydrolysis using abalone entrails have been identified as incubation for 20 hours at 42°C and a pH of 5.2. nih.gov Incomplete hydrolysis can lead to underestimation of the total steroid concentration. rsc.org

Table 3: Conditions for Enzymatic Hydrolysis of Steroid Conjugates

| Enzyme Source | Target Conjugate | Optimal pH | Optimal Temperature | Incubation Time | Source(s) |

|---|---|---|---|---|---|

| Escherichia coli | β-glucuronide | 6.8 - 7.0 | ~50°C | 2 hours | kcl.ac.uknih.gov |

| Helix pomatia | β-glucuronide, Sulfate | ~5.2 | ~37-55°C | >16 hours | nih.gov |

| Abalone Entrails | β-glucuronide, Sulfate | 5.2 | 42°C | 20 hours | nih.gov |

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for a specific analytical method, particularly GC-MS. For steroids like boldenone, derivatization is essential to:

Increase volatility and thermal stability.

Improve chromatographic properties (e.g., reduce peak tailing).

Enhance detector response and generate characteristic mass fragments for identification.

Common derivatization strategies for boldenone analysis include:

Silylation: This is the most common method, involving the replacement of active hydrogens (in hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used. nih.gov

Methyloxime (MO) Derivatization: This is used to derivatize keto groups. It is often performed prior to silylation to protect the keto function and prevent enol formation. rsc.orgkcl.ac.uk

Acylation: This involves introducing an acyl group. Reagents like pentafluorophenylacrylate (PFPA) have been used for boldenone analysis. rsc.org

Girard's Reagent P (GRP): This reagent has been used for the derivatization of endogenous anabolic steroid esters, including boldenone esters, to achieve higher sensitivity in analysis. rsc.org

The choice of derivatization agent depends on the functional groups present on the analyte and the requirements of the analytical system.

Chromatographic Separation Techniques

Once extracted and purified, the analytes are separated and detected using high-resolution chromatographic methods.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) has long been a cornerstone for the confirmatory analysis of boldenone and its metabolites in doping control. researchgate.netnih.gov

In GC, a vaporized sample is transported by an inert carrier gas (e.g., helium) through a capillary column. unb.br The column, typically a fused silica column with a nonpolar stationary phase like HP5-MS, separates compounds based on their boiling points and interaction with the stationary phase. unb.br A programmed temperature ramp is used to elute the compounds in order of increasing boiling point. unb.br

The separated compounds then enter the mass spectrometer, which acts as a highly specific detector.

GC-MS: The molecules are ionized (typically by electron impact, EI), fragmented, and separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a chemical fingerprint that allows for definitive identification of the compound. nih.gov

GC-MS/MS: This technique offers even greater selectivity and sensitivity. A specific precursor ion from the initial MS is selected and further fragmented to produce product ions. Monitoring these specific transitions (Selected Reaction Monitoring, SRM) significantly reduces background noise and enhances detection limits, which is crucial for identifying trace levels of metabolites. researchgate.net

The combination of the compound's retention time from the GC and its unique mass spectrum from the MS provides a high degree of confidence in its identification and quantification. nih.gov

Table 4: Representative GC-MS Operating Conditions for Boldenone Analysis

| Parameter | Description | Example Condition | Source(s) |

|---|---|---|---|

| GC Column | Stationary phase and dimensions for separation. | HP5-MS capillary column (e.g., 25 m x 0.20 mm i.d., 0.33 µm film) | unb.br |

| Injector Temperature | Temperature at which the sample is vaporized. | 280 °C | unb.br |

| Oven Program | Temperature gradient used to elute compounds. | Initial 200°C, ramp to 300°C. | unb.br |

| Carrier Gas | Inert gas to move the sample through the column. | Helium | unb.br |

| Ionization Mode | Method used to ionize molecules in the MS source. | Electron Impact (EI) at 70 eV | nih.gov |

| Detection Mode | How ions are monitored by the mass spectrometer. | Selected Ion Monitoring (SIM) or Full Scan | unb.br |

Liquid Chromatography (LC) and Coupled Systems (LC-MS/MS, UHPLC/TOFMS)

Liquid chromatography, especially when coupled with mass spectrometry, has become a cornerstone for the analysis of boldenone acetate and its metabolites. Over the last decade, there has been a significant shift from gas chromatography (GC) towards LC-based methods for steroid analysis. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the unambiguous identification and quantification of boldenone. rsc.orgresearchgate.net It is particularly suitable for detecting hydrophilic and polar conjugates, such as glucuronides and sulfates, which are common metabolites of boldenone. rsc.orgresearchgate.net LC-MS/MS methods have been developed and validated for a variety of sample types, including urine, blood, hair, and liver tissue. researchgate.netnih.govnih.govresearchgate.net For instance, a sensitive LC-MS/MS method for analyzing 17β-boldenone in bovine liver tissue involved enzymatic hydrolysis followed by extraction, demonstrating the technique's applicability in food safety monitoring. nih.gov In sports doping control, LC-MS/MS is used for the simultaneous detection of multiple anabolic steroids, including boldenone esters, from dried blood spot (DBS) samples, highlighting its high sensitivity and specificity. rsc.org

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov UHPLC systems, when paired with Time-of-Flight Mass Spectrometry (TOFMS), provide high-resolution and accurate mass data, which is invaluable for identifying unknown metabolites and screening for a wide range of compounds in a single run. nih.govnih.govresearchgate.net A UHPLC-HR-TOFMS method was developed for screening designer drugs and other substances of abuse in urine, demonstrating the platform's capability to cover a broad spectrum of compounds with high sensitivity. nih.govresearchgate.net The high resolving power of TOFMS helps to decrease interferences from the sample matrix. researchgate.net The combination of UHPLC with hybrid quadrupole time-of-flight mass spectrometry (QTOFMS) has been applied to the analysis of drug metabolites, generating high-resolution separations with significant peak capacity in short analysis times. capes.gov.br

A typical LC method for boldenone analysis might involve a C18 column with a gradient elution using a mobile phase consisting of an organic solvent like acetonitrile or methanol and water with additives like formic acid to aid ionization. rsc.orgsielc.comacs.org

Interactive Data Table: LC-MS/MS Methods for Boldenone Detection

| Matrix | Extraction Technique | LC System | Key Findings | Reference |

| Bovine Liver | Enzymatic Hydrolysis, Liquid-Liquid Extraction | LC-MS/MS | Method validated with CCα of 0.17 µg/kg and CCβ of 0.29 µg/kg. Recoveries were around 100%. | nih.gov |

| Human Urine, Blood, Muscle | Solid-Phase Extraction (SPE) | LC-MS/MS | Method validated for linearity, accuracy, and precision. LOQ in blood was 0.5 ng/mL. | nih.gov |

| Human & Bovine Urine | Solid-Phase Extraction (SPE) | HPLC-MS/MS | Method developed for multiresidue analysis of boldenone and its main metabolites. Average recovery was >70%. | researchgate.net |

| Dried Blood Spots (DBS) | Derivatization with Methyloxime | LC-MS/MS | Simultaneous detection of 28 steroid esters. LODs were <0.1–0.9 ng/mL for boldenone esters. | researchgate.net |

| Bovine Hair | Mild Digestion (TCEP), SPE | LC-ESI-MS/MS | Multi-residue screening method for intact testosterone (B1683101) and boldenone esters. | ugent.be |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique used for the analysis of anabolic androgenic steroids (AAS). tandfonline.comnih.gov While often coupled with mass spectrometry for enhanced sensitivity and specificity, HPLC with UV detection is also utilized, particularly for quantitative analysis in bulk samples and pharmaceutical formulations. tandfonline.comresearchgate.net

A validated stability-indicating RP-HPLC method was developed for boldenone undecylenate, using a C18 column and a mobile phase of water and acetonitrile with UV detection at 254 nm. semanticscholar.org Such methods are crucial for quality control, allowing for the determination of the primary compound and the detection of any related impurities or degradation products. semanticscholar.org The selection of optimal HPLC conditions often considers the compatibility of the mobile phase with subsequent MS analysis. tandfonline.com For the separation of steroids, octadecyl silica (C18) columns are the most common stationary phase choice. sielc.comnih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry is the definitive tool for the structural confirmation and quantification of this compound and its metabolites. The choice of ionization technique and mass analyzer configuration is critical to achieving the desired analytical performance.

Electrospray Ionization (ESI) and Electron Impact Ionization (EI)

Electrospray Ionization (ESI) is the most common ionization source used in LC-MS for the analysis of steroids like boldenone. rsc.orgresearchgate.net It is a soft ionization technique, typically generating protonated molecules [M+H]+ or adducts with components of the mobile phase, such as sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+. nih.gov The chemical structure of the steroid influences its ionization efficiency; the absence of strongly basic or acidic groups in many steroids makes direct protonation difficult, necessitating the formation of adducts for effective ionization. nih.gov ESI can be operated in both positive and negative ionization modes. researchgate.net For example, boldenone sulphate metabolites are effectively analyzed in negative ESI mode. researchgate.net

Electron Impact Ionization (EI) is a classic, high-energy ionization technique primarily used in Gas Chromatography-Mass Spectrometry (GC-MS). rsc.orgresearchgate.net Unlike ESI, EI causes extensive fragmentation of the analyte molecule, producing a characteristic "fingerprint" mass spectrum that is highly reproducible and ideal for library matching and structural elucidation. researchgate.netswgdrug.org A monograph by the Drug Enforcement Administration details the EI mass spectrum of this compound, showing characteristic fragment ions that can be used for its identification. swgdrug.org

Tandem Mass Spectrometry (MS/MS) for Product Ion Analysis

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of steroid detection. rsc.org In this technique, a specific precursor ion (e.g., the molecular ion or an adduct of boldenone) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. rsc.orgresearchgate.net This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides two levels of molecular specificity, minimizing matrix interference and allowing for confident identification and quantification at very low levels. researchgate.netugent.be

The fragmentation patterns are unique to the compound's structure. For boldenone, product ions resulting from the fission of the steroid's B-ring, such as m/z 121 and 135, are often monitored for quantification and confirmation. rsc.orgugent.be The differences in the product ion spectra of structurally similar steroids provide a robust basis for their differential detection. rsc.org Studies on boldenone metabolism have successfully used GC-MS/MS to identify and analyze metabolites in urine, with product ion scan mass spectra confirming the structures of compounds like 17α-boldenone and 5β-androst-1-en-17β-ol-3-one (B1164880). researchgate.net

Combustion Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Origin Differentiation

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is the definitive method for distinguishing between endogenous (naturally produced by the body) and exogenous (synthetic) sources of certain steroids, including boldenone. rsc.orgnih.gov This is crucial because boldenone can be found at low concentrations in the urine of some animals and humans, making it difficult to determine if its presence is due to illicit administration or natural occurrence. nih.gov

The technique works by precisely measuring the ratio of carbon-13 to carbon-12 (¹³C/¹²C) in the target compound. nih.govnih.gov Synthetic steroids are typically derived from plant-based precursors (like soy or yam), which have a different ¹³C/¹²C ratio than steroids produced endogenously in humans or animals. In a GC/C/IRMS system, the analyte is separated by GC, then combusted in a furnace to convert it to CO2 gas. The isotope ratio of this CO2 is then measured by the IRMS. dshs-koeln.deugent.be

To confirm the exogenous origin of boldenone, its ¹³C/¹²C ratio is compared to that of an endogenous reference compound from the same sample. nih.gov Due to the complexity of biological matrices like urine, extensive sample purification is often required before GC/C/IRMS analysis to isolate the target compound. nih.gov Recent developments include the use of online two-dimensional HPLC for sample cleanup and the advancement of fast GC-C-IRMS systems to reduce analysis times and improve detection limits. nih.govdshs-koeln.de

Method Validation and Performance Parameters

For analytical methods to be considered reliable for regulatory purposes, such as doping control or food safety analysis, they must undergo rigorous validation. nih.gov Validation establishes the method's performance characteristics, ensuring it is fit for its intended purpose. Key parameters are defined by international guidelines, such as those from the European Union (Commission Decision 2002/657/EC) and the International Organization for Standardization (ISO/IEC 17025). nih.govresearchgate.net

The validation process assesses several performance parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. It is often expressed by the correlation coefficient (R²) of a calibration curve, which should be close to 1. rsc.orgnih.gov

Accuracy: The closeness of the measured value to the true value. It is often evaluated through recovery studies on fortified (spiked) samples. rsc.orgnih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govnih.gov

Decision Limit (CCα): The limit at and above which it can be concluded with a certain statistical confidence (typically 1%) that a sample is non-compliant. nih.gov

Detection Capability (CCβ): The smallest content of the substance that may be detected, identified, and/or quantified in a sample with a certain statistical confidence (typically 5%). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netnih.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Interactive Data Table: Validation Parameters for Boldenone Analytical Methods

| Parameter | Method | Matrix | Value/Range | Reference |

| Linearity (R²) | LC-MS/MS | Keratinous Samples | > 0.99 (Range: 1 to 1000 pg/mg) | rsc.org |

| Accuracy (Recovery) | LC-MS/MS | Keratinous Samples | 85% to 110% | rsc.org |

| Decision Limit (CCα) | LC-MS/MS | Bovine Liver | 0.17 µg/kg | nih.gov |

| Detection Capability (CCβ) | LC-MS/MS | Bovine Liver | 0.29 µg/kg | nih.gov |

| Limit of Quantification (LOQ) | LC-MS/MS | Human Blood | 0.5 ng/mL | nih.gov |

| Precision (Intra-day CV) | LC-MS/MS | Veal Faeces | 2.6% - 8.2% | nih.gov |

| Precision (Inter-day CV) | LC-MS/MS | Veal Faeces | 4.5% - 11.5% | nih.gov |

| Limit of Detection (LOD) | LC-MS/MS | Dried Blood Spots | <0.1–0.9 ng/mL | researchgate.net |

Linearity, Accuracy, Precision, Recovery

The validation of an analytical method for this compound involves a thorough assessment of its linearity, accuracy, precision, and recovery. These parameters collectively ensure the reliability and reproducibility of the results. nih.gov

Linearity establishes the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. For Boldenone and its related compounds, chromatographic methods consistently demonstrate excellent linearity. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Boldenone detection showed strong linearity over a concentration range of 0.1 ng L⁻¹ to 100 ng L⁻¹ with a coefficient of determination (R²) greater than 0.99. rsc.org Similarly, methods developed for keratinous matrices have been validated with a linear range of 1 to 1000 pg mg⁻¹. rsc.org

Accuracy refers to the closeness of the measured value to the true value. It is often expressed as a percentage of recovery. Studies have reported high accuracy for Boldenone analysis, with recovery rates typically falling within the 85% to 110% range across various validated concentration levels. rsc.org One method for analyzing 19 different steroids, including Boldenone, in human plasma reported accuracy varying between 80% and 116%. researchgate.net

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For Boldenone analysis, methods demonstrate high precision. For example, a multi-residue analysis of Boldenone and its metabolites reported intra-day repeatability between 5.8% and 17.2% and inter-day repeatability between 6.0% and 21.8%. researchgate.net Another study showed an intraday and interday precision of less than 15% RSD. researchgate.net

Recovery is the efficiency of the extraction process within an analytical method. It determines the percentage of the analyte of interest that is successfully transferred from the original matrix to the final extract. For Boldenone and its metabolites, average recovery rates are consistently high, often reported to be above 70% and, in many cases, exceeding 92%. researchgate.net One sensitive LC-MS/MS method for 17β-boldenone in bovine liver reported average recoveries of around 100%. researchgate.net

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Boldenone

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 0.1 ng L⁻¹ - 100 ng L⁻¹ | rsc.org |

| Coefficient of Determination (R²) | > 0.99 | rsc.org |

| Accuracy (as Recovery) | 85% - 110% | rsc.org |

| Recovery Rate | 80% - 95% | rsc.org |

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that the method can reliably distinguish from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. unodc.org

Modern analytical techniques, particularly those based on mass spectrometry, offer very low detection and quantification limits for Boldenone and its derivatives. For example, a highly sensitive electrospray LC-MS/MS method reported an LOD for Boldenone ranging from 0.05 to 0.1 ng L⁻¹ and an LOQ between 0.1 to 1 ng L⁻¹. rsc.org In another study analyzing multiple veterinary drug residues, the LOD was in the range of 0.5–20 µg L⁻¹ and the LOQ was between 2–50 µg L⁻¹. rsc.org

In the context of analyzing postmortem specimens, a validated LC-MS/MS method established an LOQ of 0.5 ng/mL for Boldenone in blood. nih.gov The ability to detect such low concentrations is crucial for identifying the substance in various biological matrices. nih.gov

Table 2: Examples of LOD and LOQ for Boldenone in Different Analytical Methods

| Method/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| LC-MS/MS | 0.05 - 0.1 ng L⁻¹ | 0.1 - 1 ng L⁻¹ | rsc.org |

| DART-Q-HRMS (Fish) | 0.5 - 20 µg L⁻¹ | 2 - 50 µg L⁻¹ | rsc.org |

| LC-MS/MS (Blood) | Not Specified | 0.5 ng/mL | nih.gov |

| LC-MS/MS (Dried Blood) | 0.20 ng mL⁻¹ | Not Specified | rsc.org |

Matrix Effects and Interferences

Matrix effects are a significant challenge in bioanalysis, especially when using highly sensitive techniques like LC-MS/MS. psu.edu These effects occur when co-eluting compounds from the sample matrix (e.g., blood, urine, tissue) interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. psu.edulongdom.org This can compromise the accuracy and precision of the quantitative results. psu.edu One study noted matrix effect ratios ranging from -23.5% (suppression) to +25.9% (enhancement). rsc.org

A primary interference in Boldenone analysis is the presence of endogenous Boldenone and its metabolites at low concentrations in biological samples. rsc.orgresearchgate.net This makes it difficult to distinguish between naturally occurring levels and exogenous administration. researchgate.net To address this, highly specialized techniques such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) are often required. rsc.orgresearchgate.net GC/C/IRMS can differentiate between the isotopic signatures of endogenous and synthetic steroids, providing a definitive confirmation. researchgate.net

Strategies to mitigate matrix effects include:

Improved Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to clean up the sample and remove interfering components before analysis. gimitec.com

Chromatographic Separation: Optimizing the chromatographic conditions can separate the analyte of interest from matrix components that cause interference. gimitec.com

Use of Matrix-Matched Standards: Preparing calibration standards in a blank matrix that is identical to the sample can help compensate for matrix effects. rsc.org

Robustness and Reliability Assessments

Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. jddtonline.info It provides an indication of the method's reliability during normal usage. researchgate.net For example, a method might be tested against slight changes in mobile phase composition, pH, or column temperature to ensure it consistently produces accurate results. An LC-MS/MS method for 17β-boldenone was deemed robust after being subjected to day-to-day analytical variations. researchgate.net

These assessments are crucial for ensuring that a validated method can be successfully transferred between different laboratories and can withstand the minor variations inherent in routine analytical work. jddtonline.info

Molecular and Cellular Mechanisms of Boldenone Acetate Action

Gene Expression Modulation

Gene Expression Noise and Cellular Responses (Conceptual)

Gene expression within a cell is not a perfectly deterministic process but rather exhibits inherent stochasticity, often referred to as gene expression noise. This noise arises from random fluctuations in the synthesis and degradation of messenger RNA (mRNA) and protein molecules, and from transcriptional bursting, where genes switch between active ("on") and inactive ("off") states, producing bursts of RNA kyushu-u.ac.jpfrontiersin.orgacs.org. Such variability can lead to heterogeneity in gene expression levels even among genetically identical cells within a population kyushu-u.ac.jpfrontiersin.orgacs.org. This cellular heterogeneity can influence critical biological processes, including cell fate decisions and stress responses kyushu-u.ac.jpfrontiersin.org.

Anabolic agents, including boldenone (B1667361) acetate (B1210297), are known to significantly modulate gene transcription and protein synthesis, leading to profound changes in cellular phenotype, particularly in muscle cells benchchem.comdovepress.com. While direct research specifically detailing the impact of boldenone acetate on gene expression noise is limited, it is conceptually understood that any compound altering the fundamental rates of transcription, translation, or mRNA/protein degradation could potentially interact with or influence this inherent noise acs.org. For instance, by upregulating the expression of genes related to muscle growth and repair, this compound fundamentally shifts the mean expression levels of these genes dovepress.com. The precise interplay between such induced changes in gene expression and the intrinsic noise landscape of a cell remains an area for further investigation. It is plausible that the cellular machinery, in responding to the anabolic signals, may employ noise buffering mechanisms to ensure reproducible developmental outcomes, or, conversely, in certain contexts, noise might be amplified to diversify cellular functions frontiersin.orgnih.gov.

Intracellular Signal Transduction Pathways (Beyond AR)

One notable pathway is the NF-κB pathway . Studies have demonstrated that boldenone can activate the NF-κB pathway, potentially through the induction of oxidative stress mdpi.comnih.govresearchgate.net. This activation can lead to the transcription of pro-inflammatory genes, resulting in the accumulation of pro-inflammatory factors such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 beta (IL-1β) mdpi.comnih.govresearchgate.net. Research in porcine ovarian putative stem cells indicated that boldenone caused a significant decrease in the concentrations of NF-κB pathway proteins, suggesting an activation of a negative feedback regulatory mechanism over time mdpi.comnih.gov. Importantly, this activation of the NF-κB pathway by boldenone was found to be independent of the membrane androgen receptor ZIP-9 in these cells mdpi.comnih.govresearchgate.net.

Cellular Response Mechanisms to Anabolic Agents

This compound elicits a range of cellular responses that collectively contribute to its anabolic properties. These responses extend beyond direct AR activation and involve various physiological and metabolic adjustments at the cellular level.

A primary cellular response is the increase in nitrogen retention and protein synthesis benchchem.comfrontiersin.orgncats.io. This is a hallmark of anabolic agents, leading to enhanced muscle growth and repair. Boldenone stimulates the release of erythropoietin in the kidneys, which in turn promotes erythropoiesis, leading to an increase in red blood cell production benchchem.comfrontiersin.orgwikipedia.orgncats.io. This effect can improve oxygen-carrying capacity.

Anabolic steroids also influence cellular differentiation , favoring the development of muscle cells (myogenesis) over fat-storage cells (adipogenesis) wikipedia.org. This contributes to a shift in body composition towards increased lean mass.

Furthermore, boldenone administration has been shown to induce significant metabolic alterations at the cellular level. These include increases in total protein, globulins, cholesterol, triacylglycerols, and glucose concentrations nih.gov.

Cellular responses in specific organs, such as the liver and kidneys, are also observed. Boldenone administration can lead to altered levels of hepatic enzymes, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH), as well as increased creatinine (B1669602) levels benchchem.comnih.govdergipark.org.trfums.ac.ir. These changes reflect cellular adjustments and potential stress responses within these organs. For instance, a study in male Wistar rats showed a significant increase in ALT gene expression in the boldenone supplement group compared to control fums.ac.ir.

Table 1: Changes in Liver Enzyme Gene Expression (ALT) in Male Wistar Rats Following Boldenone Administration

| Group | ALT Gene Expression (Arbitrary Units) | Statistical Significance (vs. Control) |

| Control | Baseline | - |

| Boldenone Supplement | Significantly Increased | p < 0.001 fums.ac.ir |

Data derived from a study on the effect of endurance training and L-carnitine supplementation on gene expression of hepatic enzymes fums.ac.ir.

Moreover, boldenone has been shown to induce oxidative stress at the cellular level, which can activate pathways like NF-κB, as previously discussed mdpi.comnih.govresearchgate.net.

Table 2: Hematological and Metabolic Parameters in Broilers Following Boldenone Administration (5 mg/kg, single intramuscular injection)

| Parameter | Control Group (Mean ± SEM) | Boldenone Group (Mean ± SEM) | Statistical Significance (p-value) |

| Total Protein (Tp) | - | Increased | < 0.05 nih.gov |

| Globulins (Glb) | - | Increased | < 0.05 nih.gov |

| Cholesterol (Chol) | - | Increased | < 0.05 nih.gov |

| Triacylglycerols (Tag) | - | Increased | < 0.05 nih.gov |

| Glucose (Glu) | - | Increased | < 0.05 nih.gov |

| Albumin (Alb) | - | Decreased | < 0.05 nih.gov |

| Albumin/Globulin Ratio | - | Decreased | < 0.05 nih.gov |

| Red Blood Cell (RBC) Count (million/µL) | 5.0 ± 0.5 | 6.5 ± 0.6 | < 0.05 benchchem.com |

| Hemoglobin (g/dL) | 12.0 ± 1.0 | 14.5 ± 1.2 | < 0.05 benchchem.com |

| Hematocrit (%) | 38 ± 2 | 45 ± 3 | < 0.05 benchchem.com |

| Total Leukocyte Count (cells/µL) | 8000 ± 500 | 6000 ± 400 | < 0.05 benchchem.com |

Data compiled from studies on broilers and general boldenone effects benchchem.comnih.gov.

Challenges and Future Directions in Boldenone Acetate Research

Analytical Challenges in Low Concentration Detection and Interpretation

The detection of boldenone (B1667361) (BOL) and its metabolites at low concentrations in biological matrices, particularly in doping control and food safety, poses significant analytical challenges. researchgate.netresearchgate.netrsc.orgnih.gov Researchers frequently encounter difficulties in accurately detecting and interpreting these trace levels due to various interfering factors. researchgate.netresearchgate.netrsc.orgnih.gov The demand for ultra-sensitive analytical methods is paramount to overcome these limitations. researchgate.netresearchgate.netrsc.orgnih.gov

Hyphenated techniques, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS), have become predominant tools in this field. researchgate.netrsc.orgnih.gov These methods offer the sensitivity and specificity required for identifying BOL, its precursors, and metabolites, even at very low concentrations. For instance, LC-MS/MS methods can achieve limits of detection (LOD) ranging from 0.05 to 0.1 ng L⁻¹ and limits of quantification (LOQ) typically between 0.1 to 1 ng L⁻¹, with high recovery rates (80-95%) and accuracy (85-110%). rsc.org

Table 1: Typical Analytical Performance of LC-MS/MS for Boldenone Detection

| Parameter | Value Range |

| Limit of Detection (LOD) | 0.05 - 0.1 ng L⁻¹ |

| Limit of Quantification (LOQ) | 0.1 - 1 ng L⁻¹ |

| Recovery Rates | 80 - 95% |

| Method Accuracy | 85 - 110% |

Addressing Matrix Interferences and Endogenous Structural Analogs

A significant hurdle in boldenone acetate (B1210297) analysis is the presence of matrix interferences and endogenous structural analogs within biological samples. researchgate.netresearchgate.netrsc.orgnih.gov These endogenous compounds can mimic or obscure the presence of exogenous boldenone, complicating accurate identification and quantification. researchgate.netresearchgate.netrsc.orgnih.gov

Current research focuses on improving extraction and detection methods to mitigate these interferences. Solid-phase extraction (SPE) is a widely used technique for sample preparation, though traditional SPE methods can be time-consuming and laborious. researchgate.netrsc.orgnih.govfrontiersin.org Novel approaches, such as nanofiber-based solid-phase extraction technology, are emerging as promising alternatives due to their simplicity, speed, and reduced reliance on organic solvents. frontiersin.org Hyphenated techniques, particularly LC/MS/MS and GC/C/IRMS, are crucial for their ability to differentiate isomers and characterize the endogenous origin of detected compounds, thereby helping to distinguish between naturally occurring steroids and administered boldenone. researchgate.netrsc.orgnih.gov

Development of Novel Biomarkers for Origin Differentiation

A critical challenge in anti-doping and food safety is differentiating between endogenous boldenone, which can occur naturally at very low concentrations, and its exogenous administration. rsc.orgkcl.ac.ukusada.orgresearchgate.net Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) is considered the gold standard for this differentiation, utilizing carbon isotope ratios (δ¹³C) to distinguish synthetic boldenone from its naturally produced counterpart. frontiersin.orgusada.orgresearchgate.net

However, the applicability of carbon isotope ratio analysis can be limited in certain species, such as horses, due to their diet containing plant material from similar carbon sources as synthetic steroids. kcl.ac.uk This necessitates the development of alternative or complementary biomarker approaches. Recent research has identified potential biomarkers for microbial activity or endogenous formation, particularly in equine studies. These include Δ1-progesterone and 20(S)-hydroxy-Δ1-progesterone, which have been monitored alongside boldenone and other steroids in urine samples. researchgate.netresearchgate.netkcl.ac.uknih.gov The presence of these biomarkers, especially at certain concentration thresholds (e.g., Δ1-progesterone exceeding 50 pg/mL or 20(S)-hydroxy-Δ1-progesterone exceeding 100 pg/mL), may indicate ex vivo transformation or consumption of altered feed rather than direct steroid administration. nih.gov Other candidate molecules, such as β-boldenone sulfate (B86663) and α-boldenone sulfate, are also being investigated as potential markers for exogenous boldenone administration, aiming to reduce the number of samples requiring full GC-IRMS analysis. researchgate.netresearchgate.net

Advancement of In Vitro and In Silico Models for Metabolic and Mechanistic Studies

Advancements in in vitro and in silico models are vital for a deeper understanding of boldenone's metabolism and its underlying mechanisms. Boldenone undergoes hepatic metabolism, primarily through Phase I oxidation, involving hydrolysis to free boldenone and subsequent hydroxylation. rsc.org The boldenone acetate ester itself is not a natural metabolite but is typically formed during laboratory derivatization for analytical purposes, such as GC/C/IRMS, to enhance detection sensitivity. rsc.org

In vitro models, utilizing human-specific cell lines like Caco-2 and HepaRG, are crucial for studying boldenone's metabolic fate and producing human-specific metabolites, thereby avoiding interspecies differences observed with rodent models. acs.org These models allow for the investigation of cellular uptake, efflux, and metabolic transformations in a controlled environment. acs.orgacs.org

Complementing in vitro studies, in silico (computational or mathematical) models offer powerful predictive capabilities for understanding metabolic pathways and mechanistic interactions. acs.orgnih.govbiorxiv.orgcranfield.ac.uk These models can simulate complex cellular processes, including transporter-mediated uptake/efflux, passive diffusion, metabolism, intracellular binding, and lysosomal sequestration. acs.org By integrating experimental data with computational approaches, researchers can predict drug accumulation and metabolic behaviors, providing insights that are difficult to obtain solely through experimental means. acs.orgnih.gov The development and validation of these models are crucial for reducing reliance on in vivo studies and accelerating the discovery of novel insights into boldenone's biological activity. nih.govcranfield.ac.uk

Q & A

Q. What are the key metabolic pathways of boldenone acetate in humans, and how do they influence analytical detection strategies?

this compound undergoes hepatic metabolism, primarily via Phase I oxidation (e.g., hydrolysis to free boldenone and subsequent hydroxylation). The acetate ester is not a natural metabolite but arises during laboratory derivatization for GC/C/IRMS analysis, a critical step to enhance detection sensitivity . Researchers must distinguish between endogenous metabolites (e.g., 17β-boldenone) and artifacts introduced during sample preparation (e.g., acetylation). Analytical protocols should include hydrolysis stability tests to avoid false interpretations of "acetate-type" compounds .

Q. How does the choice of substrate (e.g., urine, muscle, serum) affect the detection of boldenone residues in animal studies?

Substrate selection directly impacts residue quantification due to varying metabolic accumulation. For example:

- Urine : Detects hydrophilic phase I metabolites (e.g., 17β-boldenone) but requires derivatization for GC-MS.

- Muscle : Higher lipid solubility favors esterified forms (e.g., boldenone undecylenate), necessitating LC-MS/MS for intact ester detection .

- Serum : Enables monitoring of transient free boldenone but demands high sensitivity (LOD ≤0.44 ng/mL) . Contradictions arise when comparing muscle (μg/kg) and urine (ng/mL) data due to differing pharmacokinetics .

Q. What are the standard analytical methods for differentiating endogenous boldenone from exogenous administration in doping control?

GC/C/IRMS is the gold standard, leveraging carbon isotope ratios (δ¹³C) to distinguish synthetic (exogenous) vs. endogenous boldenone. Key steps:

Hydrolyze conjugates (e.g., sulfates) using sulfuric acid at 40°C for 30 minutes to release free boldenone .

Derivatize with acetate to improve volatility for GC analysis .

Thresholds: Concentrations <5 ng/mL (urine) require GC/C/IRMS confirmation to rule out natural production .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in boldenone residue studies caused by in-situ transformation (e.g., testosterone → boldenone)?

Contradictions arise when environmental or biological matrices facilitate redox reactions. For example:

- Environmental water : High-temporal resolution sampling (1-hour intervals) revealed boldenone correlates with testosterone loads, but in-situ conversion was ruled out via isotopic labeling .

- Animal tissues : Use stable isotope tracers (e.g., ¹³C-testosterone) to track conversion pathways and validate extraction protocols that minimize artifactual oxidation .

Q. What methodological optimizations are required to improve the sensitivity of this compound detection in complex matrices (e.g., livestock serum)?

Optimize sample preparation:

- Protein precipitation with methanol followed by hexane extraction reduces matrix interference .

- Derivatization : MO (methoxyamine) derivatives enhance LC-MS/MS sensitivity for esters (LOD: 0.005 ng/mL for trenbolone acetate) .

- Hydrolysis time : Prolonged incubation (>24 hours) degrades β-boldenone; limit hydrolysis to 30 minutes to preserve integrity .

Q. How do phase I/II metabolic interferences impact the interpretation of boldenone’s pharmacokinetic profiles in longitudinal studies?

Phase II conjugation (e.g., sulfation) reduces free boldenone bioavailability but complicates detection. For accurate pharmacokinetics:

- Monitor urinary excretion kinetics : After administration, ~0.5–1% of the dose is excreted as metabolites within 24 hours, requiring correction for specific gravity (e.g., 20 ng/mL → 31 ng/mL adjusted) .

- Use isotope dilution mass spectrometry to correct for matrix effects and recovery losses during hydrolysis .

Q. What experimental designs are effective for distinguishing this compound from structurally similar steroids (e.g., trenbolone acetate) in multi-residue assays?

Employ chromatographic separation with:

- LC columns : C18 with 2.6 μm particles for resolving α/β-boldenone epimers .

- Mobile phase : Methanol/water gradients with 0.1% formic acid enhance peak resolution for esters (e.g., this compound vs. trenbolone acetate) .

- MS/MS transitions : Use unique precursor→product ions (e.g., m/z 287→121 for boldenone vs. m/z 312→253 for trenbolone acetate) .

Methodological Considerations

Q. How should researchers address the instability of boldenone metabolites during long-term sample storage?

- Store samples at –80°C to prevent enzymatic degradation.

- Add antioxidants (e.g., ascorbic acid) to urine/muscle homogenates to inhibit oxidation of phase I metabolites .

Q. What statistical approaches are recommended for analyzing boldenone’s dose-response relationships in toxicological studies?

- Non-linear mixed-effects modeling (e.g., Phoenix NLME) accounts for inter-subject variability in pharmacokinetic parameters .

- Benchmark dose (BMD) analysis quantifies thresholds for reproductive toxicity (e.g., testicular atrophy in animal models) .

Data Interpretation Challenges

Q. Why do environmental water studies report ubiquitous boldenone despite its synthetic origin?

Hypotheses include:

Q. How can isotopic ratio analysis (IRMS) mitigate false positives in anti-doping research?

- δ¹³C thresholds : Synthetic boldenone has δ¹³C < –26‰ (vs. endogenous δ¹³C ≈ –18‰) .

- Multi-metabolite profiling : Compare ratios of 17β-boldenone, androstenedione, and testosterone to identify exogenous sources .

Tables of Key Analytical Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.